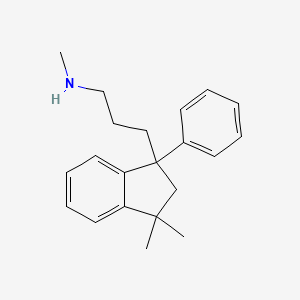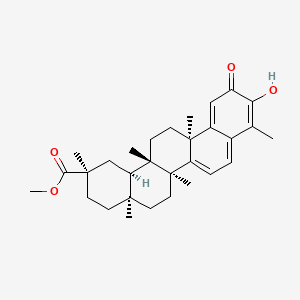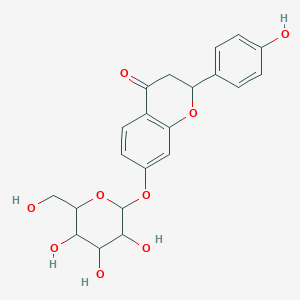
Neoliquiritina
Descripción general
Descripción
Neoliquiritin is a flavonoid isolated from Glycyrrhiza uralensis, also known as licorice . It has been found to have anti-inflammatory activity .
Synthesis Analysis
Neoliquiritin is naturally occurring and is extracted from the roots of Glycyrrhiza uralensis . The synthesis of flavonoids like Neoliquiritin in plants can be influenced by environmental factors. For example, a study found that low stress (50 mM NaCl treatment) was most favorable for promoting the accumulation of bioactive constituents in licorice .Molecular Structure Analysis
Neoliquiritin has a molecular formula of C21H22O9 and a molecular weight of 418.4 . Its structure includes a flavanone backbone and a glucose moiety .Chemical Reactions Analysis
While specific chemical reactions involving Neoliquiritin are not detailed in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short lifetimes, making their study challenging .Physical And Chemical Properties Analysis
Neoliquiritin appears as a powder . It is soluble in methanol . Its density is 1.5±0.1 g/cm3, boiling point is 741.2±60.0 °C at 760 mmHg, and flash point is 263.8±26.4 °C .Aplicaciones Científicas De Investigación
Propiedades Antiinflamatorias
Se ha encontrado que la neoliquiritina tiene propiedades antiinflamatorias . Se utiliza en el tratamiento de enfermedades neurodegenerativas relacionadas con la neuroinflamación . Las propiedades antiinflamatorias de la this compound se han demostrado mediante el ensayo de inmunoabsorción ligado a enzimas (ELISA) y el análisis de Western blot .
Tratamiento de Enfermedades Neurodegenerativas
La this compound se utiliza en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer (EA), la enfermedad de Parkinson (EP) y la esclerosis lateral amiotrófica (ELA) . Inhibe la sobreactivación de la microglía y la neuroinflamación, que son las principales características de estas enfermedades .
Inhibición de la Síntesis de Proteínas
Se ha demostrado que la this compound inhibe la síntesis de proteínas . Esta propiedad la hace útil en el tratamiento de enfermedades en las que la síntesis de proteínas juega un papel crucial.
Inducción de la Apoptosis
La this compound induce la apoptosis, un proceso de muerte celular programada . Esta propiedad es particularmente útil en el tratamiento del cáncer, donde la inducción de la apoptosis en las células cancerosas puede ayudar a controlar la propagación de la enfermedad.
Supresión del Crecimiento de las Células Tumorales
Se ha demostrado que la this compound suprime el crecimiento de las células tumorales tanto in vitro como in vivo . Esto la convierte en una posible candidata para su uso en el tratamiento del cáncer.
Efectos sobre la Actividad Locomotora
Se ha demostrado que la this compound tiene efectos sobre la actividad locomotora . Esto sugiere que podría utilizarse en el
In Vivo
In vivo studies have been conducted to explore the effects of neoliquiritin on various biological processes. These studies have found that neoliquiritin has anti-inflammatory, antioxidant, and neuroprotective properties. Neoliquiritin has also been found to inhibit the growth of cancer cells in vivo.
In Vitro
In vitro studies have been conducted to explore the effects of neoliquiritin on various biological processes. These studies have found that neoliquiritin has anti-inflammatory, antioxidant, and neuroprotective properties. Neoliquiritin has also been found to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
Target of Action
Neoliquiritin, a flavonoid compound found in licorice (Glycyrrhiza spp.), interacts with various targets within the body. It is known that flavonoids from licorice interact with a wide range of proteins, including 52 flavonoids, 47 triterpenoids, and seven coumarins .
Biochemical Pathways
Neoliquiritin affects several biochemical pathways. For instance, Isoliquiritigenin, a compound related to Neoliquiritin, has been shown to activate the KEAP-1/Nrf2 pathway and inhibit the NF-κB and NLRP3 pathways . These pathways are involved in oxidative stress response and inflammation, respectively .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
For instance, Isoliquiritigenin was found to protect SH-SY5Y cells by inhibiting the depletion of ATP and elevated caspase 3/7 activities induced by MPP+ .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Neoliquiritin. For instance, factors such as diet, stress, and microorganisms can influence the progression of diseases that Neoliquiritin may help treat .
Actividad Biológica
Neoliquiritin has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
Neoliquiritin has been found to modulate the expression of genes involved in cell proliferation, apoptosis, and other processes. It has also been found to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Neoliquiritin has several advantages for laboratory experiments. It is a natural product, which makes it easy to obtain and use. It is also non-toxic and has a wide range of pharmacological effects. However, there are some limitations to using neoliquiritin in laboratory experiments. It is not soluble in water, and it is difficult to accurately measure its concentration in solutions.
Direcciones Futuras
The potential therapeutic applications of neoliquiritin are still being explored. Future research could focus on the effects of neoliquiritin on other diseases and conditions, such as cardiovascular diseases, metabolic disorders, and neurological diseases. Additionally, further research could be conducted on the mechanism of action of neoliquiritin and the pharmacokinetics and pharmacodynamics of the compound. Finally, new methods of synthesizing neoliquiritin could be developed to make it easier to obtain and use in laboratory experiments.
Propiedades
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-5-6-13-14(24)8-15(29-16(13)7-12)10-1-3-11(23)4-2-10/h1-7,15,17-23,25-27H,8-9H2/t15-,17+,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBUYKZTEBZNSH-ZRWXNEIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317518 | |
| Record name | Neoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5088-75-5 | |
| Record name | Neoliquiritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5088-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neoliquiritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005088755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOLIQUIRITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X51Y867TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




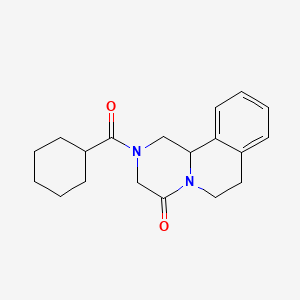


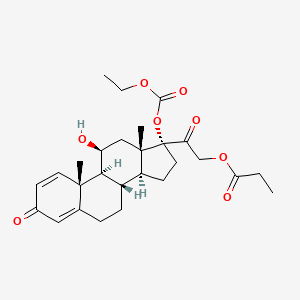



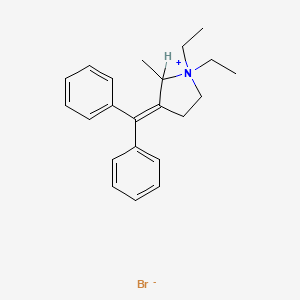

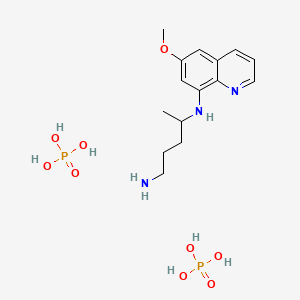
![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)
